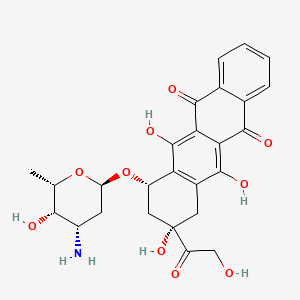
Acide 2-(3-méthyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves multiple steps, including condensation and cyclocondensation reactions. For instance, 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to form 2-hydroxy benzoic acid arylidene hydrazides, which are then cyclocondensed with thioglycolic acid to yield thiazolidinone derivatives (H. S. Patel & S. J. Patel, 2010). This synthesis route demonstrates the feasibility of generating similar structures by manipulating the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is often characterized using X-ray crystallography and spectroscopic methods. One study detailed the molecular structure of a thiazolidine moiety, highlighting the planarity of the structure and the hydrogen bonding patterns within the crystal lattice (P. Kosma, E. Selzer, & K. Mereiter, 2012). Such analyses are crucial for understanding the compound's behavior and reactivity.
Chemical Reactions and Properties
Thiazolidinone compounds undergo various chemical reactions, influenced by their functional groups and structural features. For example, electrochemical synthesis has been utilized to generate disulfides from thiazolidinone derivatives, showcasing their versatility in chemical transformations (R. Esmaili & D. Nematollahi, 2013).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are typically investigated using various analytical techniques. These properties are essential for predicting the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including acidity, basicity, reactivity towards various reagents, and stability, are critical for their potential applications in chemical synthesis and pharmaceutical research. Studies have explored the reactivity of these compounds with different metal ions to form complexes, indicating their potential as ligands in coordination chemistry (N. Mishra et al., 2019).
Applications De Recherche Scientifique
Recherche en protéomique
Acide 2-(3-méthyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoïque: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé est utilisé comme un outil biochimique pour étudier l'expression des protéines, les interactions et les modifications post-traductionnelles. Sa structure unique lui permet d'interagir avec diverses protéines, aidant à l'identification et à la quantification des protéines dans un échantillon biologique complexe {svg_1}.
Études pharmacologiques
En pharmacologie, ce composé trouve son utilité dans le développement de nouveaux agents thérapeutiques. En raison de ses propriétés biochimiques, il peut servir de précurseur ou d'intermédiaire dans la synthèse de molécules ayant des activités pharmacologiques potentielles. Les chercheurs peuvent modifier sa structure pour améliorer son interaction avec les cibles biologiques, ce qui est crucial pour la conception et la découverte de médicaments {svg_2}.
Applications en biologie moléculaire
Les biologistes moléculaires emploient l'This compound pour étudier l'expression et la fonction des gènes. Il peut être utilisé pour modifier les produits géniques ou pour inhiber des fonctions protéiques spécifiques, aidant ainsi à élucider les rôles de certains gènes dans les processus cellulaires. Ceci est particulièrement utile dans l'étude des maladies génétiques et le développement de thérapies géniques {svg_3}.
Propriétés
IUPAC Name |
2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-5-3-2-4-6(7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCBEUDXRDOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)